3-Bromo-4-(chloromethyl)-5-fluoropyridine hydrochloride
Overview
Description
3-Bromo-4-(chloromethyl)-5-fluoropyridine hydrochloride is a heterocyclic organic compound that features a pyridine ring substituted with bromine, chloromethyl, and fluorine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(chloromethyl)-5-fluoropyridine hydrochloride typically involves multi-step organic reactions. One common method includes the halogenation of a pyridine derivative followed by chloromethylation and fluorination. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation and chloromethylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(chloromethyl)-5-fluoropyridine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms (bromine, chlorine, or fluorine) are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Catalysts: Such as palladium or copper catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-4-(chloromethyl)-5-fluoropyridine hydrochloride has a wide range of applications in scientific research, including:
Chemistry
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Biology
Biochemical Studies: The compound can be used to study enzyme interactions and biochemical pathways.
Drug Development: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Medicine
Antimicrobial Agents: Research is ongoing to explore its potential as an antimicrobial agent against various pathogens.
Cancer Research: It is studied for its potential anticancer properties and mechanisms of action.
Industry
Material Science: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Agriculture: It is explored for its potential use in agrochemicals to protect crops from pests and diseases.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(chloromethyl)-5-fluoropyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-fluorobenzylamine hydrochloride: Similar in structure but with an amine group instead of a chloromethyl group.
3-Bromo-4-chlorobenzotrifluoride: Similar in structure but with a trifluoromethyl group instead of a fluorine atom.
Uniqueness
3-Bromo-4-(chloromethyl)-5-fluoropyridine hydrochloride is unique due to its specific combination of substituents on the pyridine ring. This unique structure imparts distinct chemical properties, such as reactivity and binding affinity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-bromo-4-(chloromethyl)-5-fluoropyridine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClFN.ClH/c7-5-2-10-3-6(9)4(5)1-8;/h2-3H,1H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMQBMGSEQNSHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)CCl)F.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrCl2FN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.92 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2089381-51-9 | |
Record name | Pyridine, 3-bromo-4-(chloromethyl)-5-fluoro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2089381-51-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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